4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine
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Overview
Description
4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine is a chemical compound with the molecular formula C8H7Br2NO and a molecular weight of 292.96 g/mol . This compound is part of the isobenzofuran family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine typically involves the bromination of 1,3-dihydroisobenzofuran derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding isobenzofuran-1,3-diones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent isobenzofuran derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen in subcritical water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted isobenzofuran derivatives with various functional groups.
Oxidation: Isobenzofuran-1,3-diones.
Reduction: 1,3-Dihydroisobenzofuran derivatives without bromine atoms.
Scientific Research Applications
4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroisobenzofuran-5-amine: Lacks bromine atoms, making it less reactive in nucleophilic substitution reactions.
4-Bromo-1,3-dihydroisobenzofuran: Contains only one bromine atom, resulting in different reactivity and applications.
4,7-Dibromobenzo[c][1,2,5]thiadiazole: A structurally related compound with different electronic properties and uses.
Uniqueness
4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine is unique due to its dual bromination, which enhances its reactivity and versatility in chemical synthesis.
Properties
Molecular Formula |
C8H7Br2NO |
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Molecular Weight |
292.95 g/mol |
IUPAC Name |
4,6-dibromo-1,3-dihydro-2-benzofuran-5-amine |
InChI |
InChI=1S/C8H7Br2NO/c9-6-1-4-2-12-3-5(4)7(10)8(6)11/h1H,2-3,11H2 |
InChI Key |
AWBBTGIHOBVOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C(=C2CO1)Br)N)Br |
Origin of Product |
United States |
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